molecular formula C17H12ClFN4O2S B2407721 N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1206987-51-0

N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2407721
CAS No.: 1206987-51-0
M. Wt: 390.82
InChI Key: MUVLCEJAKDTTCQ-UHFFFAOYSA-N
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Description

N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research

Properties

IUPAC Name

N-[4-[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O2S/c18-15-13(2-1-7-20-15)22-14(24)8-12-9-26-17(21-12)23-16(25)10-3-5-11(19)6-4-10/h1-7,9H,8H2,(H,22,24)(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVLCEJAKDTTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloropyridine with an amine to form an intermediate, which is then reacted with a thiazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound .

Scientific Research Applications

N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

Uniqueness

What sets N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, incorporating data tables, research findings, and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure features a thiazole ring, a chloropyridine moiety, and a fluorobenzamide component. Its molecular formula is C13H10ClN3O2S, with a molecular weight of approximately 295.75 g/mol. The presence of fluorine and chlorine atoms is significant as these halogens can enhance the compound's biological activity through improved binding affinity to target proteins.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, related compounds have shown effectiveness as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer cell proliferation.

In Vitro Studies

  • HDAC Inhibition : A study demonstrated that fluorinated benzamide derivatives exhibit potent HDAC inhibition, with IC50 values ranging from 95.48 nM to 1.30 μM against various cancer cell lines, including HepG2 cells .
Compound NameIC50 (μM)TargetType
FNA1.30HepG2Antitumor
Compound X0.095HDAC3Inhibition
  • Apoptosis Induction : The compound's mechanism of action includes promoting apoptosis in cancer cells and causing G2/M phase cell cycle arrest, which are critical pathways in cancer therapy .

Anti-inflammatory Effects

Some studies suggest that similar compounds may exhibit anti-inflammatory properties by modulating key inflammatory pathways. This potential could be explored further in preclinical models.

Case Study 1: HDAC Inhibitor Efficacy

A specific case study involving a derivative of the compound showed promising results in an in vivo xenograft model where tumor growth was inhibited by approximately 48.89% compared to controls . This highlights the potential application of this compound in therapeutic settings.

Case Study 2: Synergistic Effects with Other Drugs

Research has indicated that combining this compound with traditional chemotherapeutic agents like taxol can enhance anticancer efficacy, suggesting a synergistic effect that warrants further investigation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a thiazole intermediate with a 2-chloropyridin-3-yl amide precursor. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDCI in anhydrous DMF under nitrogen atmosphere .
  • Thiazole ring assembly : Cyclization of thiourea derivatives with α-bromoacetamide intermediates at 60–80°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer :

  • NMR : 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl at δ 7.2–7.8 ppm; thiazole protons at δ 6.5–7.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calculated for C19H14ClFN4O2S: 433.05) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water with 0.1% TFA) to assess purity (>98%) and detect byproducts .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • Target selection : Prioritize kinases (e.g., EGFR, VEGFR) due to thiazole and pyridinyl motifs’ known affinity .
  • In vitro assays : Use fluorescence-based ATPase assays or cell viability tests (MTT) on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Control compounds : Include staurosporine (apoptosis inducer) and erlotinib (EGFR inhibitor) to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve target selectivity?

  • Methodological Answer :

  • Modular substitutions : Replace the 4-fluorobenzamide group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess potency shifts .
  • Fragment-based design : Use X-ray crystallography or molecular docking (PDB: 1M17) to identify key interactions between the chloropyridinyl moiety and kinase active sites .
  • Data analysis : Apply multivariate regression models to correlate logP, polar surface area, and IC50 values .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Batch variability : Compare synthetic protocols (e.g., solvent purity, catalyst lot) using LC-MS to identify impurities affecting activity .
  • Assay conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times to minimize variability .
  • Meta-analysis : Aggregate data from PubChem BioAssay (AID 1257421) and ChEMBL to identify consensus targets .

Q. How can the compound’s stability under physiological conditions be evaluated for preclinical development?

  • Methodological Answer :

  • pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours; monitor degradation via UPLC-MS .
  • Metabolic stability : Use human liver microsomes (HLM) with NADPH cofactor; quantify parent compound depletion over 60 minutes .
  • Temperature sensitivity : Accelerated stability studies (40°C/75% RH for 1 month) to identify decomposition products .

Q. What advanced computational methods predict off-target interactions and toxicity risks?

  • Methodological Answer :

  • Pharmacophore modeling : Generate 3D models (e.g., Schrödinger Phase) to screen against Tox21 databases for hERG or CYP450 inhibition .
  • Machine learning : Train random forest models on ChEMBL data to predict hepatotoxicity (e.g., using RDKit descriptors) .
  • Molecular dynamics : Simulate binding to serum albumin (PDB: 2BXF) to assess plasma protein binding and half-life .

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